1-Methylcytosine

説明

Structure

3D Structure

特性

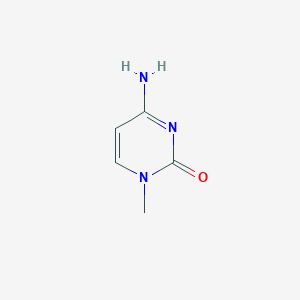

IUPAC Name |

4-amino-1-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-3-2-4(6)7-5(8)9/h2-3H,1H3,(H2,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPZZUQOWRWFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149949 | |

| Record name | 1-Methylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-47-0 | |

| Record name | 1-Methylcytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcytosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04314 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1122-47-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1-methyl-1,2-dihydropyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J54NE82RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Function of 1-Methylcytosine: An In-depth Technical Guide

Abstract

1-Methylcytosine (m1C) is a post-transcriptional RNA modification that plays a critical role in the regulation of gene expression. Unlike its well-studied isomer, 5-methylcytosine (B146107) (m5C), m1C involves the methylation of the nitrogen atom at position 1 of the cytosine ring. This modification is found in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA), where it influences RNA stability, structure, and function. This technical guide provides a comprehensive overview of the biological functions of m1C, the enzymatic machinery responsible for its deposition and removal, and its implications in disease. Detailed experimental protocols for the detection and analysis of m1C are also provided, along with visualizations of key molecular pathways. This document is intended for researchers, scientists, and drug development professionals working in the fields of molecular biology, epigenetics, and oncology.

Introduction to this compound (m1C)

This compound is a modified nucleobase derived from cytosine through the enzymatic addition of a methyl group to the N1 position of the pyrimidine (B1678525) ring.[1] While less abundant than 5-methylcytosine, m1C has emerged as a significant epitranscriptomic mark with diverse biological functions. Its presence has been identified in various types of RNA, suggesting a widespread role in post-transcriptional gene regulation.

The addition of a methyl group at the N1 position alters the hydrogen bonding properties of the cytosine base, which can impact RNA secondary structure and its interactions with RNA-binding proteins (RBPs).[2] This guide will delve into the known biological functions of m1C in different RNA species, the enzymes that regulate its dynamic installation and removal, and its association with human diseases, particularly cancer.

Biological Functions of this compound

The functional consequences of m1C modification are context-dependent and vary based on the type of RNA molecule in which it resides.

Role in Transfer RNA (tRNA)

In tRNA, m1C is a crucial modification that contributes to its structural integrity and decoding function. The primary enzyme complex responsible for m1C deposition in tRNA is the TRMT6/TRMT61A methyltransferase complex.[3][4]

-

tRNA Stability: The presence of m1C, particularly at position 58 (m1A58), is essential for the stability of initiator methionyl-tRNA in Saccharomyces cerevisiae.[3] The crystal structure of the human TRMT6/61A complex bound to tRNA reveals that the enzyme refolds the tRNA substrate to gain access to the methylation target, highlighting the intricate mechanism of this modification.[2][3]

-

Translation Regulation: By ensuring the correct folding and stability of tRNAs, m1C modification indirectly influences the efficiency and fidelity of protein synthesis. Demethylation of m1A in tRNA by enzymes like ALKBH1 can lead to attenuated translation initiation and tRNA degradation.[5][6]

Role in Messenger RNA (mRNA)

The discovery of m1C in mRNA has opened new avenues of research into its role in regulating mRNA fate and function.

-

mRNA Stability and Translation: The Y-box binding protein 1 (YBX1) has been identified as a "reader" protein that specifically recognizes m5C-modified mRNAs, and emerging evidence suggests a similar role for related modifications.[1][7][8] This recognition can recruit other proteins, such as the ELAV-like RNA-binding protein 1 (ELAVL1), to stabilize the mRNA transcript, thereby preventing its degradation and promoting its translation.[7] This mechanism has been implicated in the progression of various cancers, including bladder cancer and hepatocellular carcinoma, where YBX1-mediated stabilization of oncogenic mRNAs contributes to tumor growth and metastasis.[1][7]

-

Oncogenic Signaling: The NSUN2-m5C-YBX1 axis is a well-defined pathway where NSUN2-mediated methylation of mRNA is recognized by YBX1, leading to the stabilization of target transcripts. This pathway is involved in regulating oncogenic processes and cellular reprogramming.[1] For instance, YBX1 has been shown to promote tumor progression through the PI3K/AKT signaling pathway in laryngeal squamous cell carcinoma.[1]

Role in Ribosomal RNA (rRNA)

The function of m1C in rRNA is less characterized compared to tRNA and mRNA. However, given the critical role of rRNA in ribosome biogenesis and function, it is plausible that m1C modifications within rRNA could influence ribosome assembly, stability, and translational fidelity. Methylation of ribosomal proteins and rRNA is known to be crucial for proper ribosome biogenesis.[9][10][11] Further research is needed to elucidate the specific roles of m1C in this context.

The Enzymatic Machinery of this compound Modification

The dynamic regulation of m1C is controlled by a set of enzymes often referred to as "writers," "readers," and "erasers."

-

Writers (Methyltransferases): The primary enzymes responsible for depositing the m1C mark are methyltransferases. The TRMT6/TRMT61A complex is a key writer of m1A in tRNA.[3][4][12] In this heterodimeric complex, TRMT61A acts as the catalytic subunit, while TRMT6 is responsible for tRNA binding.[4][12]

-

Readers (Binding Proteins): Reader proteins recognize and bind to m1C-modified RNA, translating the modification into a functional outcome. Y-box binding protein 1 (YBX1) is a prominent reader protein that specifically binds to m5C-containing mRNAs, and likely similar modifications, through its cold shock domain, thereby regulating their stability and translation.[1][7][8]

-

Erasers (Demethylases): The removal of the methyl group from m1C is carried out by demethylases. The AlkB homolog 1 (ALKBH1), an Fe(II)- and α-ketoglutarate-dependent dioxygenase, has been identified as a demethylase for m1A in both cytoplasmic and mitochondrial tRNA.[5][6][13] ALKBH1 can also demethylate 3-methylcytosine (B1195936) in RNA.[6] The activity of ALKBH1 provides a mechanism for the reversible regulation of m1C, allowing for dynamic control of RNA function in response to cellular signals.[5]

Quantitative Data on this compound

Quantifying the abundance of m1C is crucial for understanding its regulatory roles. The following table summarizes key findings on the levels of cytosine methylation in different contexts.

| RNA Type/Condition | Organism/Cell Line | Method | Key Finding | Reference(s) |

| Total mRNA | Human Colorectal Cancer Cells (HCT15) | MeRIP-seq | Knockdown of the methyltransferase NSUN2 resulted in a significant decrease in the overall number of m5C peaks in mRNA, with 7,531 downregulated peaks identified. | [14] |

| Total mRNA | Human Embryonic Kidney Cells (HEK293T) | RNA-seq | Knockdown of NSUN2 led to a 6-7 fold reduction in NSUN2 mRNA and a 10-fold reduction in the protein, impacting the landscape of translated mRNAs. | [15] |

| tRNA | Human Embryonic Kidney Cells (HEK293T) | DM-tRNA-seq | A "Modification Index" was developed to quantify six different base methylations in tRNA, identifying numerous new methylation sites. | [16] |

| Total RNA | Human Glioma Cells (U87) | Western Blotting | Knockdown of NSUN2 decreased ATX protein levels, while overexpression increased them, without altering ATX mRNA levels, suggesting a role for methylation in enhancing translation. | [17] |

Experimental Protocols

Accurate detection and quantification of m1C are essential for studying its biological functions. Below are detailed methodologies for two key experimental approaches.

RNA Bisulfite Sequencing for this compound Detection

This method allows for the single-base resolution mapping of m1C sites in RNA.

Principle: Sodium bisulfite treatment deaminates unmethylated cytosines to uracils, while this compound remains unchanged. Subsequent reverse transcription and sequencing reveal the original methylation status, as uracils are read as thymines and m1Cs are read as cytosines.

Protocol:

-

RNA Isolation and DNase Treatment:

-

Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol reagent).

-

Treat the isolated RNA with DNase I to remove any contaminating DNA.

-

-

Bisulfite Conversion:

-

Use a commercial kit (e.g., EpiTect Bisulfite Kit) for bisulfite treatment of 1 µg of RNA.

-

Mix 20 µL of RNA with the bisulfite mix and DNA protect buffer provided in the kit.

-

Denature the RNA at 70°C for 5-10 minutes.

-

Incubate at 60°C for 1 hour for the conversion reaction. For structured RNAs like tRNA, this incubation may need to be repeated in cycles.[18]

-

-

RNA Cleanup:

-

Purify the bisulfite-treated RNA using spin columns to remove the bisulfite and other reagents.

-

-

Reverse Transcription:

-

Perform reverse transcription of the bisulfite-treated RNA to generate cDNA. For specific small RNAs like tRNA, a stem-loop primer can be used for targeted reverse transcription.[18]

-

-

PCR Amplification:

-

Amplify the cDNA using primers specific to the deaminated sequence of the target RNA. Nested or semi-nested PCR can improve specificity.[19]

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the PCR products.

-

Perform high-throughput sequencing (e.g., Illumina).

-

-

Data Analysis:

-

Align the sequencing reads to a converted reference genome (where all Cs are converted to Ts).

-

Identify sites where cytosines are retained in the reads, as these represent methylated cytosines.

-

Mass Spectrometry for Global this compound Quantification

This technique provides a highly accurate measurement of the overall abundance of m1C in a total RNA sample.[20]

Principle: RNA is enzymatically digested into individual nucleosides. The resulting mixture is then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). The abundance of m1C is quantified by comparing its signal to that of an isotopically labeled internal standard.

Protocol:

-

RNA Isolation and Purity Assessment:

-

Isolate total RNA and ensure high purity.

-

Assess RNA integrity using gel electrophoresis.

-

-

RNA Digestion:

-

Digest 1-2 µg of total RNA into nucleosides using a cocktail of enzymes, such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.

-

-

LC-MS/MS Analysis:

-

Inject the digested nucleoside mixture into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Separate the nucleosides using a C18 reverse-phase column.

-

Perform mass spectrometry in multiple reaction monitoring (MRM) mode to detect the specific mass transitions for 1-methylcytidine and a corresponding stable isotope-labeled internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of 1-methylcytidine.

-

Calculate the amount of m1C in the sample by comparing the peak area ratio of the endogenous m1C to the internal standard against the standard curve.

-

Signaling Pathways and Logical Relationships

The role of m1C in regulating gene expression often involves complex signaling pathways. The YBX1 protein, a key reader of methylated cytosine, is implicated in several cancer-related pathways.

YBX1-Mediated mRNA Stabilization and Cancer Progression

The following diagram illustrates the signaling pathway through which YBX1 recognizes methylated mRNA and promotes cancer cell proliferation and survival.

Caption: YBX1 signaling pathway in cancer.

Experimental Workflow for RNA Bisulfite Sequencing

The following diagram outlines the key steps in the RNA bisulfite sequencing protocol.

References

- 1. YBX1: an RNA/DNA-binding protein that affects disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal Structure of the Human tRNA m(1)A58 Methyltransferase-tRNA(3)(Lys) Complex: Refolding of Substrate tRNA Allows Access to the Methylation Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. The biological function of demethylase ALKBH1 and its role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Y-Box Binding Protein 1: Unraveling the Multifaceted Role in Cancer Development and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ribosome biogenesis: emerging evidence for a central role in the regulation of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ribosome biogenesis factors—from names to functions | The EMBO Journal [link.springer.com]

- 11. Methylation of ribosomal protein S10 by protein-arginine methyltransferase 5 regulates ribosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N1-methyladenosine methylation in tRNA drives liver tumourigenesis by regulating cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Frontiers | Overview of distinct 5-methylcytosine profiles of messenger RNA in normal and knock-down NSUN2 colorectal cancer cells [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. tRNA base methylation identification and quantification via high-throughput sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NSun2 promotes cell migration through methylating autotaxin mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. RNA cytosine methylation analysis by bisulfite sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bcm.edu [bcm.edu]

- 20. Protocol for profiling RNA m5C methylation at base resolution using m5C-TAC-seq - PMC [pmc.ncbi.nlm.nih.gov]

1-Methylcytosine in DNA: A Clarification and an In-Depth Guide to the Discovery and History of its Isomer, 5-Methylcytosine

A Note to the Reader: Initial research into the topic of 1-methylcytosine (m1C) in DNA has revealed that, unlike its well-studied isomer 5-methylcytosine (B146107) (5mC), This compound is not recognized as a naturally occurring modification in the DNA of living organisms . The scientific literature predominantly discusses this compound in the context of synthetic biology, particularly in the development of artificially expanded genetic information systems.

Given that the vast body of research on cytosine methylation in DNA pertains to 5-methylcytosine, this guide will focus on the discovery and history of 5mC, as it is the biologically relevant and extensively studied form of methylated cytosine in DNA. We will adhere to the requested in-depth technical format, providing historical context, quantitative data, experimental protocols, and visualizations related to 5-methylcytosine.

An In-depth Technical Guide to the Discovery and History of 5-Methylcytosine in DNA

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methylcytosine (5mC) is a pivotal epigenetic modification in the DNA of a wide range of organisms, from bacteria to mammals. It involves the covalent addition of a methyl group to the C5 position of the cytosine pyrimidine (B1678525) ring. This modification does not alter the primary DNA sequence but has profound effects on gene expression, chromatin structure, and genome stability. The journey to understanding the significance of 5mC is a story of key discoveries spanning over a century, intertwined with the development of foundational techniques in molecular biology.

Historical Timeline of Key Discoveries

The discovery and characterization of 5-methylcytosine in DNA was a gradual process, built upon the work of numerous scientists. The following table summarizes the key milestones in this journey.

| Year | Key Discovery/Event | Principal Investigator(s) | Significance |

| 1898 | Isolation of "tuberculinic acid," a nucleic acid from Tubercle bacillus that was noted to be unusual.[1] | W.G. Ruppel | First isolation of a nucleic acid that would later be shown to contain a modified base.[1] |

| 1925 | First detection of a methylated cytosine derivative from the hydrolysis of tuberculinic acid.[1][2] | Treat B. Johnson and Robert D. Coghill | Initial, though debated, identification of a methylated form of cytosine in a biological sample.[1][2] |

| 1948 | Definitive proof of the existence of 5-methylcytosine in calf thymus DNA using paper chromatography.[1][2] | Rollin Hotchkiss | Confirmed the presence of 5mC in eukaryotic DNA, distinguishing it from the canonical bases.[1][2] |

| 1975 | Proposal that DNA methylation could be a mechanism for gene regulation and X-chromosome inactivation.[3] | Arthur Riggs, Robin Holliday, and John Pugh | Seminal hypotheses linking DNA methylation to fundamental biological processes like gene expression and development.[3] |

| 1978 | Development of methods using methylation-sensitive restriction enzymes to study DNA methylation patterns.[3] | Adrian Bird and Ed Southern; C. Waalwijk and R. A. Flavell | Provided the first tools to analyze the methylation status of specific DNA sequences, revealing tissue-specific methylation patterns.[3] |

Quantitative Data on 5-Methylcytosine Abundance

The abundance of 5mC varies significantly across different organisms and even between different cell types within the same organism. The following table presents a summary of 5mC levels in the DNA of various species.

| Organism | Tissue/Cell Type | 5mC as a % of Total Cytosines | Method of Quantification |

| Escherichia coli | - | 2.3% | Not Specified[4] |

| Arabidopsis thaliana | - | 14% | Not Specified[4] |

| Mus musculus (Mouse) | Embryonic Stem Cells | ~4% | Mass Spectrometry |

| Mus musculus (Mouse) | Somatic Tissues | 7.6% | Not Specified[4] |

| Homo sapiens (Human) | Somatic Tissues | ~4% | HPLC |

| Drosophila melanogaster | Adult Flies | ~0.05-0.1% | HPLC/dNK assay[5] |

| Caenorhabditis elegans | - | Virtually absent | Not Specified[4] |

Experimental Protocols

The study of 5-methylcytosine has been propelled by the development of innovative techniques to detect and quantify this modification. One of the most foundational and widely used methods is bisulfite sequencing .

Detailed Methodology: Bisulfite Sequencing for 5mC Analysis

Principle: Sodium bisulfite treatment of DNA chemically converts unmethylated cytosine residues to uracil, while 5-methylcytosines remain unchanged. Subsequent PCR amplification and sequencing allow for the identification of methylated cytosines at single-base resolution, as the original 5mCs are read as cytosines, and the unmethylated cytosines are read as thymines.

Protocol:

-

DNA Extraction and Purification:

-

Extract high-quality genomic DNA from the sample of interest using a standard method (e.g., phenol-chloroform extraction or a commercial kit).

-

Ensure the DNA is free of contaminants such as RNA and proteins. Quantify the DNA concentration and assess its purity (A260/A280 ratio of ~1.8).

-

-

Bisulfite Conversion:

-

Fragment the genomic DNA to a suitable size range (e.g., 200-500 bp) by sonication or enzymatic digestion.

-

Denature the fragmented DNA by heating to 95°C.

-

Treat the denatured DNA with a sodium bisulfite solution (e.g., using a commercial kit such as the EpiTect Bisulfite Kit from Qiagen). This reaction is typically carried out at a specific temperature for a defined period (e.g., 55°C for several hours).

-

During this incubation, unmethylated cytosines are deaminated to uracils.

-

Purify the bisulfite-treated DNA to remove the bisulfite and other reagents. This is often done using a spin column-based method.

-

Elute the converted DNA in a low-salt buffer.

-

-

PCR Amplification:

-

Design PCR primers specific to the bisulfite-converted sequence of the target region. Primers should be designed to not contain CpG dinucleotides to avoid methylation-biased amplification.

-

Perform PCR using a high-fidelity DNA polymerase that can read through uracil-containing templates.

-

The PCR reaction will amplify the bisulfite-converted DNA, replacing uracils with thymines in the newly synthesized strands.

-

-

Sequencing and Data Analysis:

-

Purify the PCR products.

-

Sequence the purified PCR products using a method of choice (e.g., Sanger sequencing for targeted analysis or next-generation sequencing for genome-wide studies).

-

Align the obtained sequences to a reference sequence that has been computationally converted (all Cs to Ts).

-

The methylation status of each CpG site is determined by comparing the sequenced reads to the converted reference. A 'C' in the sequence read at a CpG site indicates that the original cytosine was methylated, while a 'T' indicates it was unmethylated.

-

Mandatory Visualizations

Diagram of the Bisulfite Sequencing Workflow

Caption: Workflow for 5-methylcytosine analysis using bisulfite sequencing.

Logical Relationship of DNA Methylation and Gene Expression

Caption: The relationship between promoter DNA methylation and gene expression.

Conclusion

The discovery and subsequent exploration of 5-methylcytosine have fundamentally altered our understanding of gene regulation and cellular differentiation. From its initial, uncertain detection to its current status as a key epigenetic mark, the history of 5mC research is a testament to the power of technological innovation in driving biological discovery. While this compound has found a niche in synthetic biology, it is 5-methylcytosine that holds the key to many of the epigenetic mechanisms observed in nature. The ongoing development of advanced sequencing and analytical techniques promises to further unravel the complexities of the "fifth base" and its role in health and disease.

References

- 1. Frontiers | Epigenetics of Modified DNA Bases: 5-Methylcytosine and Beyond [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. DNA - Wikipedia [en.wikipedia.org]

- 4. DNA methylation - Wikipedia [en.wikipedia.org]

- 5. DNA of Drosophila melanogaster contains 5‐methylcytosine | The EMBO Journal [link.springer.com]

A Tale of Two Methyls: An In-depth Technical Guide to 1-Methylcytosine and 5-Methylcytosine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cytosine methylation is a fundamental biological process with profound implications for genome stability, gene expression, and cellular function. While 5-methylcytosine (B146107) (m5C) is widely recognized as a key epigenetic and epitranscriptomic mark, its isomer, 1-methylcytosine (m1C), plays vastly different, context-dependent roles. In DNA, m5C is a stable regulatory modification, whereas methylation at the N1 position (or the analogous N3 position) represents a mutagenic lesion that triggers dedicated repair pathways. In RNA, both modifications contribute to post-transcriptional regulation, yet they are installed by different enzymes and likely serve distinct functions in RNA metabolism and translation. This technical guide provides a comprehensive comparison of the biological roles of m1C and m5C, details the experimental protocols for their detection, and illustrates the key pathways governing their function, offering a critical resource for researchers in epigenetics, molecular biology, and therapeutic development.

The Two Faces of Cytosine Methylation: An Introduction

Methylation of cytosine can occur on either the C5 carbon of the pyrimidine (B1678525) ring, forming 5-methylcytosine (m5C), or on the N1 nitrogen, forming this compound (m1C). While chemically similar, this positional difference results in dramatically different biological consequences.

-

5-Methylcytosine (m5C): Located in the major groove of the DNA double helix, the methyl group of m5C is accessible to regulatory proteins and does not interfere with standard Watson-Crick base pairing. It serves as a stable, heritable mark for long-term gene silencing and chromatin organization. In RNA, it is a widespread post-transcriptional modification that fine-tunes RNA function.

-

This compound (m1C) and its Analogs: Methylation at the N1 position directly disrupts the hydrogen bonds required for Watson-Crick base pairing. Consequently, m1C in DNA is not a regulatory mark but rather a form of DNA damage. The closely related lesion, N3-methylcytosine (m3C) , which also disrupts base pairing, is a major toxic and mutagenic lesion induced by alkylating agents.[1][2][3] These lesions are primarily formed in single-stranded DNA during replication or transcription.[1] In contrast, m1C is found as a functional modification in certain RNA molecules, particularly transfer RNA (tRNA).

This guide will henceforth refer to the DNA lesion as m3C, in line with the majority of DNA repair literature, while discussing m1C in the context of RNA modification.

The Established Regulator: 5-Methylcytosine (m5C)

m5C is the most studied DNA modification and an increasingly recognized player in RNA biology. Its lifecycle is governed by a well-defined enzymatic machinery of "writers," "readers," and "erasers."

m5C in DNA: The Epigenetic Silencer

In mammalian DNA, m5C is a cornerstone of epigenetics, primarily involved in stable gene silencing.[4] Its key roles include genomic imprinting, X-chromosome inactivation, and the repression of transposable elements.[5]

-

Writers (DNA Methyltransferases - DNMTs): The m5C mark is established de novo by DNMT3A and DNMT3B and is maintained through cell division by DNMT1, which recognizes hemi-methylated DNA after replication.

-

Readers (Methyl-CpG Binding Proteins): Proteins containing a methyl-CpG-binding domain (MBD), such as MeCP2 and MBD2, recognize and bind to m5C.[6] This binding recruits other proteins, including histone deacetylases and chromatin remodelers, to create a compact, transcriptionally repressive chromatin state.

-

Erasers (Ten-Eleven Translocation - TET Enzymes): Demethylation is an active process initiated by the TET family of dioxygenases. TET enzymes iteratively oxidize m5C to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[5] 5fC and 5caC are then excised by Thymine DNA Glycosylase (TDG) as part of the base excision repair (BER) pathway, restoring unmethylated cytosine.

m5C in RNA: The Epitranscriptomic Modulator

m5C is a widespread modification in various RNA species, including tRNA, ribosomal RNA (rRNA), and messenger RNA (mRNA).[7] It plays critical roles in RNA stability, nuclear export, and translation.[7]

-

Writers (NSUN family and DNMT2): The NOL1/NOP2/SUN domain (NSUN) family of proteins (NSUN1-7) and the DNA methyltransferase homolog DNMT2 are the primary RNA m5C methyltransferases.[8] For example, NSUN2 is a major writer of m5C in both tRNA and mRNA, while DNMT2 specifically methylates certain tRNAs.

-

Readers (e.g., YBX1, ALYREF): Reader proteins recognize the m5C mark and mediate its downstream effects. YBX1 can bind to m5C-modified mRNA to enhance its stability, while ALYREF recognizes m5C to facilitate mRNA nuclear export.

-

Erasers: The eraser for RNA m5C is less clear, but TET enzymes have been suggested to also oxidize m5C in RNA, similar to their function in DNA.

The Disruptor and Modifier: this compound (m1C) / 3-Methylcytosine (m3C)

In stark contrast to m5C, methylation on the Watson-Crick base-pairing face of cytosine is generally not tolerated in DNA and is handled by DNA repair machinery.

m3C in DNA: A Mutagenic Lesion

Spontaneous or chemically induced alkylation can lead to the formation of m3C in DNA, which stalls replication forks and is highly cytotoxic.[3] Cells have evolved direct reversal repair mechanisms to remove this type of damage.

-

Writers: m3C is not enzymatically written but arises from DNA damage by endogenous or exogenous alkylating agents.

-

Erasers (AlkB Homologs): The primary repair pathway for m3C is oxidative demethylation, catalyzed by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases, including AlkB in E. coli and its human homologs ALKBH2 and ALKBH3.[1] These enzymes oxidize the aberrant methyl group, which is then released as formaldehyde, restoring the original cytosine base without excising it from the DNA backbone.[1] In some organisms, m3C can also be repaired via the base excision repair (BER) pathway, initiated by a DNA glycosylase.[1]

References

- 1. Structural basis for enzymatic excision of N1-methyladenine and N3-methylcytosine from DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure determination of DNA methylation lesions N1-meA and N3-meC in duplex DNA using a cross-linked protein-DNA system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure determination of DNA methylation lesions N1-meA and N3-meC in duplex DNA using a cross-linked protein–DNA system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the enzyme responsible for N1-methylation of pseudouridine 54 in archaeal tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-resolution quantitative profiling of tRNA abundance and modification status in eukaryotes by mim-tRNAseq - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sequence-specific and Shape-selective RNA Recognition by the Human RNA 5-Methylcytosine Methyltransferase NSun6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

The Enigmatic Mark: A Technical Guide to the Natural Occurrence of 1-Methylcytosine in Genomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcytosine (m1C) is a post-transcriptional or post-replicative modification of the cytosine nucleobase, characterized by the addition of a methyl group to the nitrogen atom at position 1 (N1) of the pyrimidine (B1678525) ring.[1][2] While less abundant and studied than its well-known isomer, 5-methylcytosine (B146107) (m5C), m1C is an emerging epitranscriptomic and epigenetic mark with significant implications in the regulation of gene expression and cellular function. Its presence in both RNA and DNA suggests a multifaceted role in biological processes, making it a molecule of interest for researchers in basic science and drug development. This technical guide provides an in-depth overview of the natural occurrence of m1C, its biological functions, the enzymes that regulate its deposition and removal, and detailed methodologies for its detection and quantification.

Natural Occurrence and Abundance of this compound

The natural occurrence of this compound has been documented in both RNA and DNA across various organisms, though comprehensive quantitative data remains less extensive than for other modifications like m6A and m5C.

This compound in RNA

This compound is predominantly found in non-coding RNAs, particularly transfer RNA (tRNA) and ribosomal RNA (rRNA). In tRNA, m1C is often located in the TΨC loop and is crucial for maintaining the structural integrity and stability of the tRNA molecule. Its presence can influence codon recognition and the overall efficiency and fidelity of translation. While present in messenger RNA (mRNA), its abundance is generally low, and its distribution and function are still under active investigation.

This compound in DNA

The presence of m1C in DNA is less characterized than in RNA. It is considered a minor modification in the genomes of many organisms. There is evidence to suggest its existence in mitochondrial DNA (mtDNA), where it may play a role in regulating mitochondrial gene expression.[3][4][5] However, the extent and functional significance of m1C in nuclear DNA are not yet fully understood.

Quantitative Data on Cytosine Modifications

Comprehensive quantitative data for this compound across various human tissues and cell lines is still emerging. The table below summarizes available data for the more prevalent 5-methylcytosine (m5C) in human DNA to provide a comparative context for the levels of cytosine methylation. It is important to note that m1C levels are generally considered to be significantly lower than m5C levels.

| Tissue/Cell Type | 5-Methylcytosine (m5C) Abundance (% of total cytosines) in DNA | Reference |

| Thymus | 1.00% | [6][7] |

| Brain | 0.98% | [6][7] |

| Sperm | 0.84% | [6][7] |

| Placenta | 0.76% | [6][7] |

| Various Cancer Cell Lines | 0.57% - 0.85% | [6][7] |

| Colorectal Cancer Tissue (5-hmC) | Reduced by ~6-fold compared to adjacent normal tissue | [8] |

| MDA-MB-231 Breast Cancer Cells | 5.1% (5mC), 0.07% (5hmC) | [9] |

Note: This table primarily displays data for 5-methylcytosine (m5C) and 5-hydroxymethylcytosine (B124674) (5hmC) due to the limited availability of comprehensive quantitative data for this compound (m1C) in the public domain. These values serve as a reference for the general scale of cytosine modifications.

Biological Functions of this compound

The functional roles of this compound are an active area of research. Current evidence points to its involvement in several key cellular processes:

-

tRNA Stability and Function: In tRNA, m1C contributes to the proper folding and structural stability of the molecule. This is critical for its function in protein synthesis, as a stable tRNA is necessary for accurate codon recognition and amino acid transfer.[8]

-

Regulation of mRNA Translation: The presence of m1C in mRNA may influence its translation efficiency. Modifications within the coding sequence or untranslated regions (UTRs) can affect ribosome binding and movement, thereby modulating protein synthesis.[10]

-

Genomic Stability: While its role in DNA is less clear, the presence of modified bases can influence DNA structure and its interaction with proteins, potentially impacting DNA replication, repair, and overall genomic stability.[1]

-

Disease Association: Aberrant m1C levels have been implicated in various diseases. In the context of cancer, alterations in RNA and DNA methylation patterns are common, and changes in m1C levels may contribute to tumorigenesis.[7][11] Additionally, given the importance of RNA metabolism in neuronal function, dysregulation of m1C has been linked to neurodegenerative diseases.[12][13][14][15][16]

Enzymatic Regulation of this compound

The levels of this compound are dynamically regulated by "writer" enzymes that install the methyl mark and "eraser" enzymes that remove it.

Writers: Methyltransferases

The enzymes responsible for depositing m1C are not as well-defined as those for m5C. The NOP2/Sun RNA Methyltransferase (NSUN) family of enzymes are the primary writers of m5C in RNA.[2][17] While their primary substrate is the C5 position of cytosine, some members may have promiscuous activity or yet uncharacterized roles in m1C formation. For instance, NSUN2 and NSUN6 are known to methylate cytosines in tRNA and mRNA.[1][18][19][20][21]

Erasers: Demethylases

The removal of methyl groups from nucleic acids is catalyzed by demethylases. The AlkB homolog (ALKBH) family of dioxygenases are known "erasers" of various methyl modifications.[20][21] Specifically, ALKBH1 and ALKBH3 have been shown to demethylate N1-methyladenine (m1A) and N3-methylcytosine (m3C) in both DNA and RNA.[14][22][23][24] While their direct and primary activity on m1C is still being investigated, their ability to act on methylated bases in a similar chemical environment suggests they are strong candidates for m1C erasers.[25][26]

Experimental Protocols for this compound Analysis

The detection and quantification of m1C require sensitive and specific methodologies. The following sections detail the protocols for two key techniques: Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: this compound MeRIP-seq

MeRIP-seq is a powerful technique for transcriptome-wide mapping of RNA modifications. This protocol is adapted for the specific detection of m1C.[11][15][18]

1. RNA Extraction and Fragmentation:

-

Extract total RNA from the cells or tissues of interest using a standard method like TRIzol extraction, ensuring high quality and integrity.

-

Fragment the RNA to an average size of 100-200 nucleotides. This can be achieved through enzymatic digestion (e.g., RNase III) or chemical fragmentation.

2. Immunoprecipitation:

-

Incubate the fragmented RNA with a specific anti-1-methylcytosine antibody.

-

Add protein A/G magnetic beads to the RNA-antibody mixture to capture the antibody-RNA complexes.

-

Wash the beads stringently to remove non-specifically bound RNA.

3. Elution and Library Preparation:

-

Elute the m1C-containing RNA fragments from the beads.

-

Construct a sequencing library from the eluted RNA fragments. This involves reverse transcription to cDNA, second-strand synthesis, adapter ligation, and PCR amplification. An input control library should be prepared in parallel from a small fraction of the fragmented RNA before immunoprecipitation.

4. High-Throughput Sequencing and Data Analysis:

-

Sequence the prepared libraries on a high-throughput sequencing platform.

-

Align the sequencing reads to the reference genome or transcriptome.

-

Use peak-calling algorithms to identify regions enriched for m1C in the immunoprecipitated sample compared to the input control.

Protocol 2: Quantitative Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of nucleoside modifications.[3][4][9][16][26]

1. Nucleic Acid Extraction and Digestion:

-

Extract high-purity total RNA or genomic DNA from the sample.

-

Digest the nucleic acids into individual nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

2. Liquid Chromatography Separation:

-

Inject the nucleoside mixture into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Separate the nucleosides using a reverse-phase C18 column with a gradient of appropriate mobile phases (e.g., water with formic acid and acetonitrile (B52724) or methanol).

3. Mass Spectrometry Detection and Quantification:

-

Introduce the separated nucleosides into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the specific precursor-to-product ion transition for 1-methylcytidine and its corresponding stable isotope-labeled internal standard.

-

Quantify the amount of m1C by comparing the peak area of the analyte to that of the internal standard.

References

- 1. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GC content shapes mRNA storage and decay in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of new human c-myc mRNA species produced by alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Accurate estimation of 5-methylcytosine in mammalian mitochondrial DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. c-MYC mRNA is present in human sperm cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Absolute quantification of somatic DNA alterations in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Absolute quantification of somatic DNA alterations in human cancer [getzlab.org]

- 11. researchgate.net [researchgate.net]

- 12. Sipuleucel-T - Wikipedia [en.wikipedia.org]

- 13. High-resolution quantitative profiling of tRNA abundance and modification status in eukaryotes by mim-tRNAseq - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. Amount and distribution of 5-methylcytosine in human DNA from different types of tissues of cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DNA - Wikipedia [en.wikipedia.org]

- 17. DNA methylation and methylcytosine oxidation in cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Cytosine methylation profiling of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. Evidence Suggesting Absence of Mitochondrial DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. medrxiv.org [medrxiv.org]

- 25. Quantification of changes in c-myc mRNA levels in normal human bronchial epithelial (NHBE) and lung adenocarcinoma (A549) cells following chemical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

1-Methylcytosine: A Potential Next-Generation Biomarker in Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of epigenetics has ushered in a new era of biomarker discovery, with chemical modifications to nucleic acids emerging as critical regulators of cellular function and indicators of disease. While 5-methylcytosine (B146107) (5mC) in DNA is a well-established epigenetic mark, and RNA modifications like N6-methyladenosine (m6A) are gaining prominence, other modifications remain underexplored. This technical guide focuses on 1-methylcytosine (m1C), a methylated isomer of cytosine, as a potential, yet largely uninvestigated, biomarker for various pathological conditions, including cancer, neurological disorders, and metabolic diseases.

This document provides a comprehensive overview of the current understanding of cytosine methylation, drawing parallels from the extensively studied 5-methylcytosine and N1-methyladenosine to build a case for the clinical utility of m1C. We present detailed analytical methodologies for its detection and quantification, propose a hypothetical signaling pathway to stimulate research, and offer a framework for its evaluation as a diagnostic, prognostic, and predictive biomarker.

Introduction: The Expanding World of Epigenetic Modifications

Epigenetic modifications are heritable changes that alter gene expression without changing the underlying DNA sequence.[1] DNA methylation, particularly at the 5th position of cytosine (5mC), is a cornerstone of this regulatory network, playing crucial roles in gene silencing, genomic imprinting, and X-chromosome inactivation.[2][3] Dysregulation of DNA methylation patterns is a hallmark of numerous diseases, most notably cancer.[4]

Beyond DNA, RNA modifications, collectively known as the "epitranscriptome," add another layer of regulatory complexity. To date, over 170 different RNA modifications have been identified.[5] Modifications such as N1-methyladenosine (m1A) and 5-methylcytosine (m5C) in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), are now understood to be dynamic and to influence RNA stability, translation, and processing.[5][6][7][8] The enzymes that add ("writers"), remove ("erasers"), and recognize ("readers") these marks are often dysregulated in disease, making them and the modifications themselves attractive targets for diagnostics and therapeutics.[9][10]

This compound (m1C) is a structural isomer of the more common 5-methylcytosine, with the methyl group attached to the N1 position of the cytosine ring. While present in tRNA, its broader distribution, function, and association with human disease remain largely unknown.[9][11] This guide explores the potential of m1C as a novel biomarker by leveraging the knowledge gained from its better-studied counterparts.

The Rationale for this compound as a Disease Biomarker

The rationale for investigating m1C as a biomarker is built on several key observations from related fields:

-

Aberrant Methylation in Disease: Altered levels of DNA and RNA methylation are consistently observed in a wide range of diseases. In many cancers, global hypomethylation of DNA is accompanied by focal hypermethylation of tumor suppressor genes.[4] Similarly, changes in RNA methylation patterns have been linked to cancer progression and therapy resistance.[6][7]

-

Excretion of Modified Nucleosides: Modified nucleosides from DNA and RNA turnover are excreted in urine.[12][13][14][15] Elevated levels of these modified nucleosides in urine have been proposed as non-invasive biomarkers for various cancers and other diseases.[6][15] This provides a strong rationale for exploring urinary m1C as a potential systemic biomarker.

-

Role of N1-Methylation in RNA: The N1 position of purines is a known site for functional modifications. N1-methyladenosine (m1A) is a well-characterized modification in tRNA and mRNA that impacts RNA structure and translation.[5][8] Dysregulation of m1A and its associated enzymes is linked to tumorigenesis, suggesting that methylation at the N1 position of pyrimidines like cytosine could also have significant biological and pathological roles.[6][7][16]

Given the established precedent for other modified nucleosides, it is highly probable that the cellular machinery governing m1C levels is dysregulated in disease states, leading to altered concentrations in tissues and biofluids.

Potential Clinical Applications

The exploration of m1C as a biomarker could open new avenues in several key areas of medicine:

-

Oncology: Altered m1C levels in tumor tissue, blood, or urine could serve as a biomarker for early cancer detection, prognosis, or prediction of response to therapy. Parallels with 5mC and m1A suggest that m1C could be particularly relevant in cancers where tRNA biology and protein synthesis are dysregulated.[6][17]

-

Neurological Disorders: Epigenetic modifications are critical for normal brain development and function, and their disruption is implicated in neurodegenerative and psychiatric diseases.[1][18][19] Given the high metabolic activity and translational demands of neurons, investigating m1C in the context of neurological disorders is a promising research direction.

-

Metabolic Diseases: Epigenetic mechanisms are increasingly recognized as key players in the development of metabolic syndrome, diabetes, and related complications. RNA modifications, in particular, are linked to the regulation of metabolic pathways.[7][20] Therefore, m1C could serve as a biomarker reflecting metabolic dysregulation.

Quantitative Data on Related Methylated Nucleosides

While quantitative data for this compound in human disease is not yet available in the literature, the following tables summarize representative data for the well-studied 5-hydroxymethylcytosine (B124674) (a derivative of 5-methylcytosine) and N1-methyladenosine. These tables serve as a template for the types of quantitative analyses that are needed for m1C to establish its potential as a biomarker.

Table 1: Representative Levels of 5-Hydroxymethylcytosine (5hmC) in Human Tissues (Data is illustrative and compiled from existing literature on 5hmC; specific values can vary between studies.)

| Tissue | % 5hmC of Total Nucleotides (Approximate) | Reference |

| Brain | 0.40% - 0.70% | [10] |

| Liver | 0.40% - 0.50% | [10] |

| Kidney | ~0.40% | [10] |

| Colorectal (Normal) | 0.45% - 0.60% | [10] |

| Colorectal (Cancerous) | 0.02% - 0.06% | [10] |

| Lung | ~0.15% | [10] |

| Heart | ~0.05% | [10] |

| Breast | ~0.05% | [10] |

| Placenta | ~0.06% | [10] |

Table 2: Representative Levels of N1-Methyladenosine (m1A) in mRNA from Human Cell Lines (Data is illustrative and compiled from existing literature on m1A; specific values can vary between studies.)

| Cell Line | m1A/A Ratio (Approximate %) | Reference |

| HeLa (Cervical Cancer) | ~0.025% | [8] |

| HEK293T (Embryonic Kidney) | ~0.020% | [8] |

| HepG2 (Liver Cancer) | ~0.015% | [8] |

Experimental Protocols

The accurate quantification of m1C requires highly sensitive and specific analytical techniques. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this purpose.[21][22][23]

Protocol: Quantification of this compound in Biological Samples by UPLC-MS/MS

This protocol provides a general framework for the analysis of m1C in genomic DNA, total RNA, or biofluids.

1. Sample Preparation and Nucleic Acid Extraction:

-

Tissues: Homogenize fresh or frozen tissue samples. Extract genomic DNA or total RNA using commercially available kits (e.g., column-based or magnetic bead-based kits).

-

Cell Lines: Pellet cells by centrifugation and proceed with DNA/RNA extraction.

-

Biofluids (e.g., Urine, Plasma): For cell-free DNA/RNA, use specialized extraction kits designed for biofluids to maximize yield.

2. Enzymatic Hydrolysis of Nucleic Acids to Nucleosides:

-

Quantify the extracted DNA or RNA using a spectrophotometer (e.g., NanoDrop).

-

In a microcentrifuge tube, combine 1-5 µg of nucleic acid with a nuclease cocktail for complete digestion. A typical digestion buffer includes Nuclease P1 (to digest nucleic acids into nucleoside 5'-monophosphates) followed by alkaline phosphatase (to dephosphorylate the monophosphates into nucleosides).[8]

-

Incubate the reaction at 37°C for 2-4 hours.

-

Terminate the reaction, for example, by adding an organic solvent like acetonitrile (B52724) or by heat inactivation, followed by centrifugation to pellet the enzymes.

3. UPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the supernatant containing the digested nucleosides onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) methanol (B129727) or acetonitrile with 0.1% formic acid. The gradient will separate the different nucleosides based on their hydrophobicity.

-

-

Mass Spectrometry Detection:

-

The eluent from the UPLC is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Perform detection using Multiple Reaction Monitoring (MRM). This involves monitoring a specific precursor-to-product ion transition for m1C and other nucleosides for quantification. The mass transition for 1-methyl-2'-deoxycytidine (the deoxynucleoside of m1C) would be based on the loss of the deoxyribose sugar from the protonated parent ion.

-

Hypothetical MRM transitions (to be empirically determined):

-

Deoxycytidine (dC): m/z 228.1 → 112.1

-

1-methyl-2'-deoxycytidine (m1dC): m/z 242.1 → 126.1

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of pure m1C nucleoside standard.

-

Calculate the amount of m1C in the sample by comparing its peak area to the standard curve.

-

Normalize the amount of m1C to the amount of a canonical nucleoside (e.g., deoxycytidine or deoxyguanosine) to determine its relative abundance.

-

Visualizations: Pathways and Workflows

Hypothetical Signaling Pathway for m1C Regulation

To guide future research, we propose a hypothetical signaling pathway for the regulation of m1C in RNA. This model is based on the established "writer," "reader," and "eraser" paradigm for other RNA modifications.

Caption: Hypothetical regulatory pathway for this compound (m1C) in RNA.

Experimental Workflow for m1C Quantification

The following diagram illustrates the key steps in the UPLC-MS/MS-based quantification of m1C from biological samples.

Caption: Workflow for this compound (m1C) quantification via UPLC-MS/MS.

Conclusion and Future Directions

This compound represents an untapped resource in the search for novel and robust disease biomarkers. While direct evidence linking m1C to human disease is currently sparse, the wealth of data from related DNA and RNA modifications provides a compelling argument for its investigation. The technologies for its sensitive and accurate quantification are readily available, and the potential for its application in oncology, neurology, and metabolic disease is significant.

Future research should focus on several key areas:

-

Systematic Quantification: A comprehensive profiling of m1C levels across a wide range of healthy and diseased human tissues and biofluids is the critical first step.

-

Identification of Regulatory Enzymes: Discovering the "writer" and "eraser" enzymes for m1C will be essential for understanding its biological function and for developing targeted therapeutic strategies.

-

Functional Studies: Elucidating the downstream consequences of m1C modification—its impact on DNA stability, gene expression, or RNA translation—will clarify its role in pathogenesis.

-

Clinical Validation: Promising initial findings must be validated in large, independent patient cohorts to establish the clinical utility of m1C as a diagnostic, prognostic, or predictive biomarker.

This technical guide provides the foundational knowledge and methodological framework necessary to embark on the exciting exploration of this compound as a next-generation biomarker. The insights gained from such research have the potential to significantly advance our understanding of disease and improve patient outcomes.

References

- 1. DNA methylation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA methylation and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA hypermethylation in disease: mechanisms and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N1-methyladenosine modification in cancer biology: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Role of Main RNA Methylation in Hepatocellular Carcinoma: N6-Methyladenosine, 5-Methylcytosine, and N1-Methyladenosine [frontiersin.org]

- 8. The dynamic N1-methyladenosine methylome in eukaryotic messenger RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methylation modifications in tRNA and associated disorders: Current research and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymatic approaches for profiling cytosine methylation and hydroxymethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Methylation Markers for Urine-Based Detection of Bladder Cancer: The Next Generation of Urinary Markers for Diagnosis and Surveillance of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unleashing the potential of urine DNA methylation detection: Advancements in biomarkers, clinical applications, and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DNA-Methylation-Based Detection of Urological Cancer in Urine: Overview of Biomarkers and Considerations on Biomarker Design, Source of DNA, and Detection Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Characteristics of N1-Methyladenosine Regulators and Their Correlation with Overall Cancer Survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 5-Methylcytosine (m5C) modification in peripheral blood immune cells is a novel non-invasive biomarker for colorectal cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DNA methylation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DNA Methylation as a Biomarker for Monitoring Disease Outcome in Patients with Hypovitaminosis and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DNA Methylation Biomarkers: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ultraperformance Liquid Chromatography Tandem Mass Spectrometry Assay of DNA Cytosine Methylation Excretion from Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A New Photoproduct of 5-Methylcytosine and Adenine Characterized by HPLC and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation Pathways of 1-Methylcytosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcytosine (1mC) is a modified pyrimidine (B1678525) base that plays a significant role in various biological contexts and has garnered interest in the field of drug development. Understanding its stability and degradation pathways is crucial for elucidating its biological functions, predicting its fate in physiological environments, and developing stable therapeutic agents. This technical guide provides a comprehensive overview of the chemical and enzymatic degradation of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Chemical Stability and Degradation

The inherent chemical stability of this compound is a critical factor influencing its biological half-life and potential for inducing mutations. The primary chemical degradation pathway for this compound is hydrolytic deamination, which is significantly influenced by pH and temperature.

Hydrolytic Deamination

Hydrolytic deamination of this compound results in the formation of thymine (B56734). This process involves the nucleophilic attack of a water molecule on the C4 position of the pyrimidine ring, followed by the elimination of ammonia.

pH Dependence: The rate of deamination of this compound is highly dependent on the pH of the surrounding environment. In acidic conditions (pH 1-4), the hydrolysis proceeds at a constant rate. Between pH 5 and 8.5, the rate is approximately three times slower. However, at pH values above 9.5, the rate of deamination increases rapidly due to the increased concentration of hydroxide (B78521) ions, which act as a more potent nucleophile.[1]

Temperature Dependence: As with most chemical reactions, the rate of this compound deamination is accelerated at higher temperatures. Arrhenius plots for the deamination of this compound are linear over a wide temperature range, indicating a consistent reaction mechanism.

Oxidative Degradation

In addition to hydrolytic deamination, this compound can undergo degradation through oxidative pathways, particularly in the presence of reactive oxygen species (ROS) such as hydroxyl radicals (•OH).

Reaction with Hydroxyl Radicals: Hydroxyl radicals can react with this compound through two primary mechanisms: addition to the C5-C6 double bond and hydrogen abstraction from the N1-methyl group. Addition of the hydroxyl radical to the C5 or C6 position leads to the formation of radical adducts.[2] These adducts can undergo further reactions to yield various degradation products. For instance, the reaction of 5-methylcytosine (B146107) with hydroxyl radicals has been shown to produce thymine and cytosine through deamination and demethylation, respectively.[3] While specific studies on this compound are less common, similar oxidative degradation products can be anticipated.

Enzymatic Degradation and Repair

While spontaneous chemical degradation occurs, biological systems have evolved enzymatic pathways to recognize and repair or further metabolize modified nucleobases, including methylated cytosines.

AlkB Family of Dioxygenases

The AlkB family of Fe(II)/2-oxoglutarate-dependent dioxygenases are DNA/RNA repair enzymes that remove alkylation damage. These enzymes are known to act on N1-methyladenine (1mA) and N3-methylcytosine (3mC).[4][5] While direct and extensive evidence for the activity of AlkB homologs on Nthis compound is still emerging, their known substrate specificity for N-methylated bases suggests a potential role in the demethylation of this compound. The proposed mechanism involves oxidative demethylation, where the methyl group is hydroxylated and subsequently released as formaldehyde (B43269), restoring the original cytosine base.[6]

TET Enzymes

The Ten-Eleven Translocation (TET) family of enzymes are also Fe(II)/2-oxoglutarate-dependent dioxygenases that play a crucial role in DNA demethylation by iteratively oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[7][8][9] There is currently limited direct evidence to suggest that TET enzymes act on this compound. Computational studies have indicated that the bond dissociation energy of the N1-methyl group is significantly higher than that of the C5-methyl group, suggesting it may be a less favorable substrate for TET-mediated oxidation.[10]

Quantitative Data on this compound Degradation

The following tables summarize the available quantitative data on the stability and degradation of this compound.

Table 1: Rate Constants for Hydrolytic Deamination of this compound

| pH Range | Temperature (°C) | Rate Constant (s⁻¹) | Reference |

| 1 - 4 | 130 | Constant | [1] |

| 5 - 8.5 | 130 | ~3-fold slower than pH 1-4 | [1] |

| > 9.5 | 130 | Rapidly increases | [1] |

| 2.45 | 25 | 2.8 x 10⁻¹⁰ | [1] |

Table 2: Thermodynamic Parameters for Deamination of this compound

| Parameter | Value | Conditions | Reference |

| ΔH‡ (Activation Enthalpy) | 23.0 kcal/mol | pH 2.45 | [1] |

Signaling and Logical Relationship Diagrams

Caption: Chemical degradation pathways of this compound.

Caption: Potential enzymatic repair of this compound.

Experimental Protocols

Protocol 1: Analysis of this compound Deamination Kinetics by HPLC

This protocol outlines a method to study the rate of hydrolytic deamination of this compound under different pH and temperature conditions.

Materials:

-

This compound standard

-

Buffers of desired pH (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, carbonate for basic)

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase: Acetonitrile and water/buffer mixture

-

Thermostatted incubator or water bath

-

Quenching solution (e.g., ice-cold mobile phase)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in water. For each kinetic run, dilute the stock solution into the desired pH buffer to a final concentration of approximately 1 mM.

-

Incubation: Incubate the samples at the desired temperature in a thermostatted environment.

-

Time Points: At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by diluting it in an ice-cold quenching solution. Store the quenched samples at -20°C until analysis.

-

HPLC Analysis:

-

Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1 mL/min).

-

Inject a known volume of the quenched sample.

-

Monitor the elution of this compound and its deamination product (thymine) using a UV detector at an appropriate wavelength (e.g., 275 nm).

-

Record the peak areas for both compounds.

-

-

Data Analysis:

-

Generate a calibration curve for both this compound and thymine using standards of known concentrations.

-

Calculate the concentration of this compound remaining at each time point.

-

Plot the natural logarithm of the this compound concentration versus time. The negative slope of the resulting linear plot will give the first-order rate constant (k) for the deamination reaction.

-

Caption: Workflow for this compound deamination kinetics study.

Protocol 2: In Vitro Assay for Enzymatic Demethylation of this compound

This protocol describes a method to assess the activity of a putative demethylase (e.g., an AlkB homolog) on a this compound-containing substrate.

Materials:

-

Purified candidate enzyme (e.g., recombinant AlkB homolog)

-

Single-stranded or double-stranded oligonucleotide containing a single this compound residue

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM MgCl₂)

-

Cofactors: Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O), 2-oxoglutarate, and L-ascorbic acid

-

Formaldehyde detection reagent (e.g., Nash reagent or a fluorescence-based assay kit)

-

Spectrophotometer or fluorometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, cofactors, the this compound-containing oligonucleotide substrate, and the purified enzyme. Include a negative control reaction without the enzyme.

-

Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme's activity (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding EDTA to chelate the Fe(II) ions or by heat inactivation of the enzyme.

-

Detection of Formaldehyde:

-

Add the formaldehyde detection reagent to the reaction mixture.

-

Incubate as per the reagent's instructions to allow for color or fluorescence development.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of formaldehyde.

-

Quantify the amount of formaldehyde produced in the enzymatic reaction.

-

The amount of formaldehyde produced is directly proportional to the demethylation activity of the enzyme on the this compound substrate.

-

Caption: Workflow for in vitro enzymatic demethylation assay.

Protocol 3: Forced Degradation Study of this compound

This protocol provides a framework for conducting forced degradation studies to identify potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Acidic solution (e.g., 0.1 M HCl)

-

Basic solution (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

Photostability chamber

-

Thermostatted oven

-

HPLC-MS/MS system

Procedure:

-

Stress Conditions:

-

Acid/Base Hydrolysis: Dissolve this compound in acidic and basic solutions and incubate at an elevated temperature (e.g., 60°C).

-

Oxidation: Dissolve this compound in a solution of the oxidizing agent and incubate at room temperature.

-

Thermal Degradation: Store solid this compound in a thermostatted oven at an elevated temperature.

-

Photodegradation: Expose a solution of this compound to UV and visible light in a photostability chamber.

-

-

Sampling: At appropriate time points, withdraw samples and neutralize if necessary.

-

HPLC-MS/MS Analysis:

-

Separate the degradation products from the parent compound using a suitable HPLC method (as described in Protocol 1).

-

Analyze the eluent using a mass spectrometer to determine the mass-to-charge ratio (m/z) of the parent compound and any degradation products.

-

Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the degradation products for structural elucidation.

-

-

Data Analysis:

-

Identify potential degradation products by comparing their mass spectra and retention times to known standards or by interpreting the fragmentation patterns.

-

Propose degradation pathways based on the identified products.

-

Conclusion

The stability of this compound is a multifaceted issue influenced by both chemical and enzymatic factors. While hydrolytic deamination is a well-characterized degradation pathway, the roles of oxidative degradation and enzymatic repair are areas of ongoing research. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the stability and degradation of this compound, ultimately contributing to a deeper understanding of its biological significance and therapeutic potential.

References

- 1. pnas.org [pnas.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. DNA repair by bacterial AlkB proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. TET Methylcytosine Oxidases in T Cell and B Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TET methylcytosine oxidases: new insights from a decade of research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TET enzymes - Wikipedia [en.wikipedia.org]

- 10. TET‐Like Oxidation in 5‐Methylcytosine and Derivatives: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of 1-Methylcytosine in Non-Canonical DNA Structures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of epigenetics and DNA structural biology, beyond the canonical double helix, lie a variety of non-canonical DNA structures such as G-quadruplexes and i-motifs. These structures are increasingly recognized as key players in the regulation of gene expression, replication, and genomic stability. The methylation of cytosine is a important epigenetic mark, with 5-methylcytosine (B146107) (5mC) being the most studied. However, other methylated forms, including 1-methylcytosine (m1C), are emerging as potentially significant modulators of DNA structure and function. This technical guide provides an in-depth exploration of the current understanding of this compound's role within non-canonical DNA structures, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of associated molecular processes. While direct quantitative data and specific protocols for m1C remain less abundant than for its 5mC counterpart, this guide consolidates available knowledge and provides adapted methodologies to facilitate further research in this exciting field.

This compound: A Primer